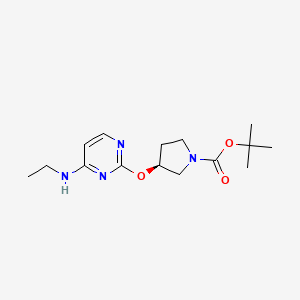

![molecular formula C19H24N4O B2943906 2-(2-甲氧基苯基)-5-甲基-N-(3-甲基丁基)吡唑并[1,5-a]嘧啶-7-胺 CAS No. 950301-16-3](/img/structure/B2943906.png)

2-(2-甲氧基苯基)-5-甲基-N-(3-甲基丁基)吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have attracted significant attention in medicinal chemistry due to their high impact and significant photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A microwave-assisted copper-catalyzed approach has also been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The main chemical reaction involved in the synthesis of Pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . Additionally, a copper-catalyzed 1,3 dipolar cycloaddition reaction has been used to transform synthesized glycone and aglycone intermediates .科学研究应用

合成与表征

对包括结构上与 2-(2-甲氧基苯基)-5-甲基-N-(3-甲基丁基)吡唑并[1,5-a]嘧啶-7-胺相关的化合物的吡唑并[1,5-a]嘧啶衍生物的合成与表征进行了广泛的研究。这些化合物通过各种化学反应合成,涉及关键的中间体,例如 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺。这些化合物的结构解析是使用红外光谱、质谱、1H-NMR 和 13C-NMR 光谱数据等技术实现的 (Hassan, Hafez, & Osman, 2014)。

细胞毒性和生物活性

这些吡唑并[1,5-a]嘧啶衍生物已针对其对各种癌细胞系的细胞毒活性进行了筛选。研究表明,某些衍生物表现出有希望的细胞毒性作用,特别是对艾氏腹水癌 (EAC) 细胞。这突出了这些化合物在癌症治疗中的潜在治疗应用 (Hassan, Hafez, & Osman, 2014)。

区域选择性合成和药理学评价

吡唑并[1,5-a]嘧啶类似物的区域选择性合成已使用环境友好的方法实现。这些方法利用超声波辐射和水性介质,促进了合成过程并提高了产率。合成的化合物已经过抗炎和抗癌活性的评估,显示出有希望的结果。这表明它们在开发新的治疗剂中的潜在应用 (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016)。

作用机制

Target of Action

Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have been studied for their potential impact in medicinal chemistry . They have been found to have anticancer potential and enzymatic inhibitory activity . .

Biochemical Pathways

Given the anticancer and enzymatic inhibitory activity of similar compounds, it’s likely that it affects pathways related to cell growth and proliferation .

Result of Action

Similar compounds have been found to have anticancer effects, suggesting that they may lead to cell death or inhibit cell growth .

未来方向

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science . The future directions in this field involve improving the process efficiency, minimizing synthesis pathways, employing cheap reagents, and developing processes that prevent or reduce waste production . There is also a focus on the potential applications of these compounds, particularly in the development of new drugs .

属性

IUPAC Name |

2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-13(2)9-10-20-18-11-14(3)21-19-12-16(22-23(18)19)15-7-5-6-8-17(15)24-4/h5-8,11-13,20H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGHLVIKDHDKCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)NCCC(C)C)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate](/img/structure/B2943830.png)

![4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B2943831.png)

![5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2943833.png)

![Butyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2943843.png)

![4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2943844.png)